molecular formula C19H21FN4O B2980786 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide CAS No. 1396847-72-5

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide

Cat. No.: B2980786
CAS No.: 1396847-72-5
M. Wt: 340.402
InChI Key: FOGSKDYSYJCTRF-UHFFFAOYSA-N
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Description

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a cyclobutanecarboxamide group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine ring is then synthesized and attached to the pyridazine ring. Finally, the cyclobutanecarboxamide group is introduced to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide
  • N-{1-[6-(2-bromophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide
  • N-{1-[6-(2-methylphenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide

Uniqueness

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}cyclobutanecarboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c20-16-7-2-1-6-15(16)17-8-9-18(23-22-17)24-11-10-14(12-24)21-19(25)13-4-3-5-13/h1-2,6-9,13-14H,3-5,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSKDYSYJCTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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